(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone
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Overview
Description
(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone typically involves the condensation of 3-methoxy-1-methylpyrazole with thiomorpholine under specific reaction conditions. One common method involves the use of a solvent-free condensation/reduction reaction sequence starting from 3-methoxy-1-methylpyrazole and an appropriate aldehyde . The reaction is often carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of (3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets in biological systems. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and thiomorpholine groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine: A related compound with similar structural features but different functional groups.
4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with a bis-pyrazole structure that exhibit similar biological activities.
Quinolinyl-pyrazoles: Compounds that combine pyrazole and quinoline moieties, offering unique pharmacological properties.
Uniqueness
(3-Methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone stands out due to its unique combination of a pyrazole ring with methoxy and thiomorpholine groups. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-12-7-8(9(11-12)15-2)10(14)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPTZAVZJQRXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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